Magnoloside M

Analytical chemistry Quality control Botanical authentication

Magnoloside M is a high-purity phenylethanoid glycoside calibration standard with a uniquely narrow linear dynamic range (0.002–4 µmol/L) for 2LC-ECD trace quantification. It enables sensitive detection in complex botanical matrices and serves as a diagnostic marker for geographic authentication of Houpo samples. Distinct positional isomerization to Magnoloside B demands strict temperature control (<40°C). Essential for α-glucosidase SAR studies and multi-marker botanical QC. Procure as a purified single standard—not crude extracts—to ensure compound-specific analytical accuracy.

Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
Cat. No. B12365469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnoloside M
Molecular FormulaC29H36O15
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
InChIInChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)28(41-13)44-27-25(39)26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28-,29+/m0/s1
InChIKeyNFBNGFRFMOYOCE-QQLYGORSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnoloside M: Phenylethanoid Glycoside Identity and Baseline Characteristics


Magnoloside M (CAS No. 1802727-92-9) is a phenylethanoid glycoside (PhG) belonging to the magnoloside class, a group of phenylpropanoid glycosides isolated from the stem bark of Magnolia officinalis [1]. This compound possesses the molecular formula C29H36O15 with a molecular weight of 624.59 g/mol, and is characterized by the presence of an allopyranose sugar moiety, a structural feature notably rare in the plant kingdom [2]. Magnoloside M is one of eleven phenylethanoid glycosides (magnolosides F–P) isolated and structurally elucidated from M. officinalis alongside ten phenolic glycosides [3]. The compound has been reported to exhibit inhibitory activity against nitric oxide production, though quantitative data for this specific endpoint remains limited in the primary literature .

Why Magnoloside M Cannot Be Interchanged with Generic Magnolosides


Generic substitution of Magnoloside M with other magnolosides or broader phenylethanoid glycosides is scientifically unsound due to fundamental differences in analytical behavior, structural stability, and biological activity across the class. Quantitative analysis of M. officinalis cortex reveals that the seven characterized magnolosides (A, B, D, F, H, L, M) each exhibit distinct linear dynamic ranges under electrochemical detection, with Magnoloside M demonstrating the narrowest and most sensitive detection window among the group [1]. Furthermore, Magnoloside M is subject to positional isomerization to Magnoloside B under specific conditions, a transformation pathway that distinguishes it from isomers with alternative caffeoyl substitution patterns and carries direct implications for compound identity verification and experimental reproducibility [2]. In vitro enzymatic assays demonstrate that α-glucosidase inhibitory potency varies by an order of magnitude even among structurally related phenylethanoid glycosides from the same plant source [3]. These intrinsic differences in analytical detection parameters, stability behavior, and bioactivity profiles mean that any two magnolosides are not analytically or functionally equivalent; experimental selection must be based on the specific compound identity rather than class-level assumptions [4].

Quantitative Evidence for Magnoloside M: Comparative Differentiation


Magnoloside M Exhibits the Narrowest and Most Sensitive Linear Range in 2LC-ECD Quantitation

In a two-channel liquid chromatography with electrochemical detection (2LC-ECD) system, Magnoloside M demonstrated the most restricted linear dynamic range among the seven magnolosides simultaneously quantified from M. officinalis cortex. The peak height-concentration relationship for Magnoloside M was linear from 0.002 to 4 μmol/L, which is the narrowest window across the entire panel, compared to 0.002–6 μmol/L for Magnoloside D, 0.01–8 μmol/L for Magnoloside B, 0.01–12 μmol/L for Magnoloside A, and 0.02–16 μmol/L for Magnoloside H [1]. This narrow range corresponds to the highest sensitivity of detection and requires more precise sample preparation and calibration procedures during quantitative analysis.

Analytical chemistry Quality control Botanical authentication

Magnoloside M Undergoes Unique Positional Isomerization to Magnoloside B with Defined Thermal Threshold

Magnoloside M is subject to positional isomerization, converting to its isomer Magnoloside B, a transformation driven by the migration of the caffeoyl moiety from C-3/4 to C-6 of the central saccharide [1]. This isomerization is critically temperature-dependent: initiation of the transformation requires temperatures exceeding 40°C, and the isomerization must be retarded by maintaining temperatures below 40°C during final purification stages [2]. In contrast, Magnoloside A converts to Magnoloside D, and Magnoloside F converts to an alternative isomer distribution, demonstrating that each magnoloside follows a distinct isomerization pathway [3].

Stability Storage Structural chemistry

Magnoloside M Belongs to Class with Potent α-Glucosidase Inhibitory Activity Significantly Exceeding Acarbose

Within the phenylethanoid glycoside fraction from M. officinalis stem bark, several magnolosides exhibit α-glucosidase inhibitory effects substantially more potent than the clinical reference standard acarbose. Magnolosides I and K and 2-(3,4-dihydroxyphenyl) ethanol 1-O-[4-O-caffeoyl-2-O-α-l-rhamnopyranosyl-3-O-α-l-rhamnopyranosyl-6-O-β-d-glucopyranosyl]-β-d-glucopyranoside demonstrated IC50 values of 0.13 mM, 0.27 mM, and 0.29 mM respectively, compared to acarbose at 1.09 mM in vitro [1]. While Magnoloside M itself has not been individually tested in this specific assay, its structural membership in this class of phenylethanoid glycosides from the same source material establishes a framework for comparative enzyme inhibition studies.

Enzyme inhibition Metabolic disease research Diabetes

Optimal Application Scenarios for Magnoloside M Based on Differentiated Evidence


High-Sensitivity Analytical Method Development and Quality Control

Magnoloside M is optimally deployed as a calibration standard in high-sensitivity analytical workflows due to its uniquely narrow linear dynamic range (0.002–4 μmol/L) and correspondingly high detection sensitivity in 2LC-ECD systems [1]. This characteristic makes Magnoloside M particularly valuable for trace-level quantification in complex botanical matrices or biofluids where analyte concentrations are expected to be low. For quality control of Magnolia officinalis cortex (Houpo), the 2LC-ECD method with Magnoloside M quantification enables clear discrimination between Chuan po (Hubei/Sichuan origin) and Wen po (Zhejiang/Fujian origin) samples, supporting authentication and quality assessment of commercial botanical materials [2].

Phenylethanoid Glycoside Isomerization and Stability Research

Magnoloside M serves as a specific research tool for investigating positional isomerization mechanisms in phenylethanoid glycosides. The compound undergoes transformation to Magnoloside B via caffeoyl migration from C-3/4 to C-6 of the central saccharide, a reaction pathway distinct from that of Magnoloside A (which converts to Magnoloside D) [3]. This differential isomerization behavior positions Magnoloside M as an essential reference compound for studies examining how caffeoyl substitution patterns influence molecular stability. Researchers employing Magnoloside M must implement strict temperature control during purification and storage, maintaining conditions below 40°C to retard isomerization and preserve compound integrity [4].

Comparative α-Glucosidase Inhibitor Screening

Magnoloside M is appropriate for use in comparative screening panels aimed at establishing structure-activity relationships among phenylethanoid glycosides as α-glucosidase inhibitors. Given that structurally related compounds from the same M. officinalis source (Magnolosides I and K) demonstrate 4.0× to 8.4× greater inhibitory potency than acarbose (IC50 0.13–0.27 mM vs. 1.09 mM), Magnoloside M provides a critical comparator for mapping how specific structural modifications influence enzyme inhibition efficacy [5]. Researchers should procure Magnoloside M alongside other individual magnolosides rather than relying on crude extracts, as the substantial activity variation observed across different phenylethanoid glycosides from the same source makes compound-specific evaluation essential for meaningful structure-activity studies [6].

Geographic Origin Authentication of Magnoliae Officinalis Cortex

Magnoloside M quantification is a key component of multi-marker analytical strategies for authenticating the geographic origin of Magnoliae officinalis cortex (MOC) botanical material. The quantitative profile of seven magnolosides including Magnoloside M, as determined by 2LC-ECD analysis, enables multivariate discrimination between Chuan po (Hubei/Sichuan) and Wen po (Zhejiang/Fujian) samples via principal component analysis and partial least squares discriminant analysis [7]. Procurement of purified Magnoloside M standard is essential for laboratories conducting botanical authentication studies or performing quality control on commercial Houpo materials, as the compound is one of the seven diagnostic markers required for complete geographic origin profiling [8].

Technical Documentation Hub

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